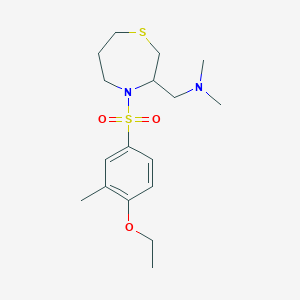

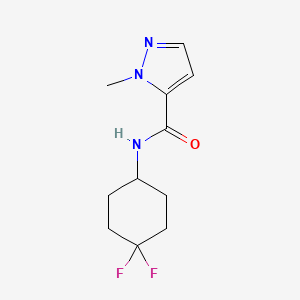

![molecular formula C19H20N4O2S B2845183 Benzo[d]thiazol-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034524-80-4](/img/structure/B2845183.png)

Benzo[d]thiazol-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that has been studied for its potential biological activities . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered C3NS ring. The benzothiazole derivatives have shown promising results in the inhibition of M. tuberculosis .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one study, a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . The intermediate compounds substituted N - (Benzo [d]thiazol-2-yl)-2- (phenylamino) benzamides were treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are determined by their C, H, and N analysis . The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Benzo[d]thiazol-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, focusing on six unique applications:

Anti-Parkinsonian Agents

Benzo[d]thiazol-2-yl derivatives have shown promise as anti-Parkinsonian agents. These compounds have been designed and synthesized to alleviate symptoms of Parkinson’s disease by targeting oxidative stress and catalepsy induced by haloperidol in mice. The neuroprotective properties are highlighted by their ability to modulate biochemical markers such as malondialdehyde (MDA), glutathione (GSH), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px). Molecular docking studies have shown good binding interactions with the adenosine A2A receptor, suggesting potential for further development as potent antagonists .

Anti-Inflammatory Agents

Benzo[d]thiazol-2-yl compounds have been explored for their anti-inflammatory properties. Novel derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Some derivatives have demonstrated significant inhibition of COX-1 and COX-2, along with high selectivity indices, making them potential candidates for anti-inflammatory drugs. These compounds also showed inhibition of albumin denaturation, further supporting their anti-inflammatory potential .

Anti-Cancer Agents

Research has identified Benzo[d]thiazol-2-yl derivatives as potential anti-cancer agents. These compounds have been designed to inhibit topoisomerase I, an enzyme critical for DNA replication and cell division. In vitro studies have shown that these derivatives exhibit potent cytotoxicity against various human cancer cell lines, including MGC-803 (gastric cancer), HepG-2 (liver cancer), T24 (bladder cancer), and NCI-H460 (lung cancer). This suggests their potential as effective anti-cancer therapeutics .

Quorum Sensing Inhibitors

Benzo[d]thiazol-2-yl derivatives have been investigated for their ability to inhibit quorum sensing, a process used by bacteria to regulate gene expression in response to cell density. By disrupting quorum sensing, these compounds can potentially prevent bacterial infections and biofilm formation without promoting antibiotic resistance. This makes them valuable in the development of novel antimicrobial strategies .

Neuroprotective Agents

The neuroprotective effects of Benzo[d]thiazol-2-yl derivatives have been studied in the context of neurodegenerative diseases. These compounds have shown the ability to protect neuronal cells from oxidative stress and apoptosis, which are common features in diseases such as Alzheimer’s and Parkinson’s. Their antioxidant properties and ability to modulate neuroinflammatory pathways make them promising candidates for neuroprotective therapies .

Antioxidant Agents

Benzo[d]thiazol-2-yl derivatives have demonstrated significant antioxidant activity. These compounds can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative stress. This property is beneficial in various conditions where oxidative damage plays a key role, including cardiovascular diseases, neurodegenerative disorders, and aging .

Future Directions

The future directions for the research on benzothiazole derivatives could include further exploration of their potential biological activities, optimization of their synthesis process, and comprehensive evaluation of their safety profile. The development of new methods for the natural product inspired bioactive glycohybrids is also a promising direction .

properties

IUPAC Name |

1,3-benzothiazol-2-yl-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-12-10-17(21-13(2)20-12)25-14-6-5-9-23(11-14)19(24)18-22-15-7-3-4-8-16(15)26-18/h3-4,7-8,10,14H,5-6,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDHEJWGJDVGEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

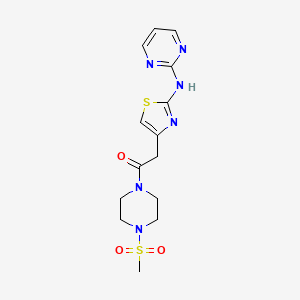

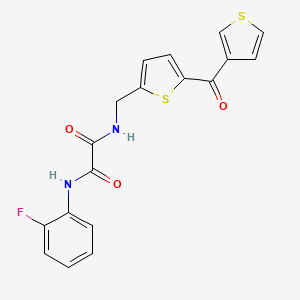

![2-(4-chlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2845100.png)

![3-[3-(4-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2845103.png)

![4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hcl](/img/structure/B2845104.png)

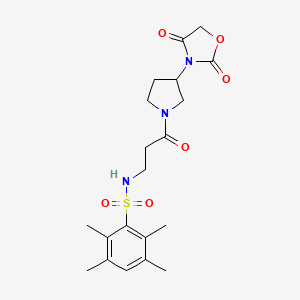

![N-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2845107.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2845109.png)

![Ethyl 2-(5-oxo-4,6,7,8-tetrahydrocyclopenta[1,2-d]1,3-thiazolino[3',2'-1,2]pyr imidino[4,5-b]thiophen-3-yl)acetate](/img/structure/B2845113.png)

![3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2845114.png)

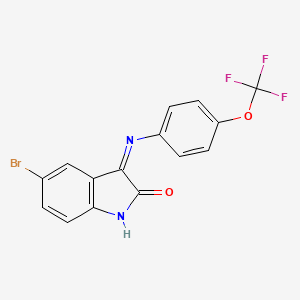

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B2845115.png)